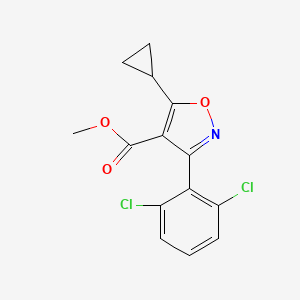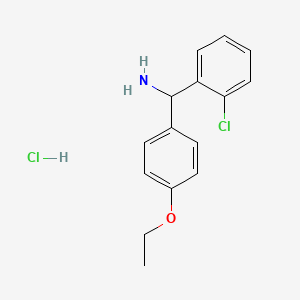
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
2-(Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, also known as 2-CEPM, is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, and its chemical structure consists of a phenyl ring attached to an ethoxy group and a methylamine group. The hydrochloride form of 2-CEPM has a molecular weight of 246.76 g/mol and a melting point of 188-190 °C.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Chlorophenols, closely related to the chlorophenyl component, have been evaluated for their environmental impact and moderate toxic effects to both mammalian and aquatic life. The toxicity of chlorinated hydrocarbons and related compounds like chlorophenols is well-documented, with studies indicating that these substances can be hazardous due to their persistence and bioaccumulation potential, as well as their ability to act as precursors to more toxic substances such as dioxins in chemical and thermal processes (Krijgsheld & Gen, 1986); (Kimbrough, 1972).
Degradation Mechanisms
Research on the degradation of chlorinated phenols by zero valent iron and bimetal systems highlights potential pathways for mitigating the environmental impact of these compounds. Such studies suggest that advanced degradation techniques could be applied to similar chlorinated organic compounds, potentially including (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, to reduce their persistence and toxicity in the environment (Gunawardana, Singhal, & Swedlund, 2011).
Propiedades
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16;/h3-10,15H,2,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAULLTUZVWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



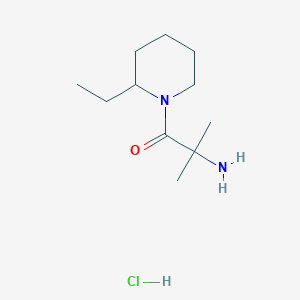
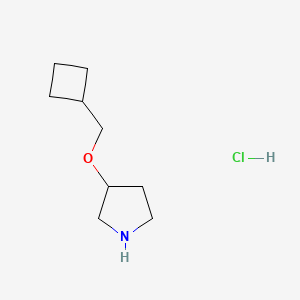

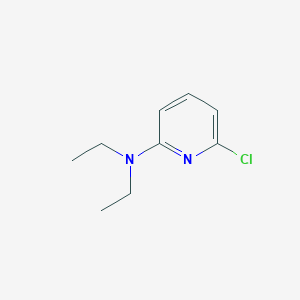
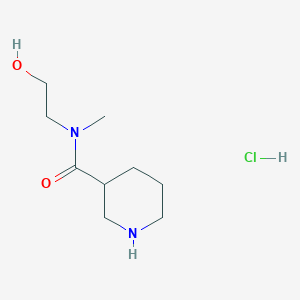
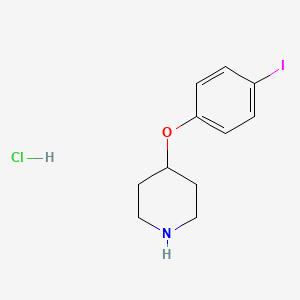
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
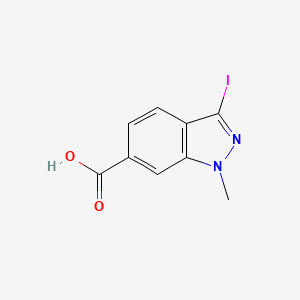

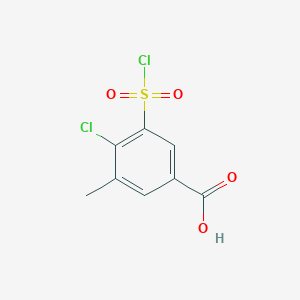
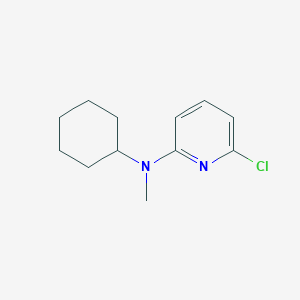
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)

